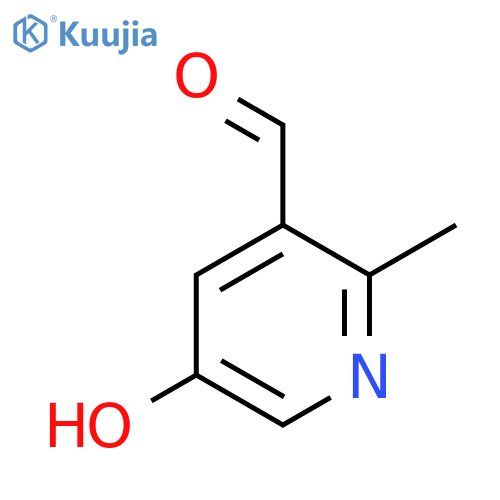Cas no 1289171-35-2 (5-Hydroxy-2-methylnicotinaldehyde)

1289171-35-2 structure
商品名:5-Hydroxy-2-methylnicotinaldehyde
CAS番号:1289171-35-2
MF:C7H7NO2
メガワット:137.135981798172
CID:4907092
5-Hydroxy-2-methylnicotinaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Hydroxy-2-methylnicotinaldehyde
-
- インチ: 1S/C7H7NO2/c1-5-6(4-9)2-7(10)3-8-5/h2-4,10H,1H3
- InChIKey: PVKKEJAJPHWOLD-UHFFFAOYSA-N
- ほほえんだ: OC1=CN=C(C)C(C=O)=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 127
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 50.2
5-Hydroxy-2-methylnicotinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029004226-500mg |
5-Hydroxy-2-methylnicotinaldehyde |
1289171-35-2 | 95% | 500mg |
$1,853.50 | 2022-04-03 | |
| Alichem | A029004226-1g |
5-Hydroxy-2-methylnicotinaldehyde |
1289171-35-2 | 95% | 1g |
$3,068.70 | 2022-04-03 | |
| Alichem | A029004226-250mg |
5-Hydroxy-2-methylnicotinaldehyde |
1289171-35-2 | 95% | 250mg |
$1,078.00 | 2022-04-03 |
5-Hydroxy-2-methylnicotinaldehyde 関連文献
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
1289171-35-2 (5-Hydroxy-2-methylnicotinaldehyde) 関連製品
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量